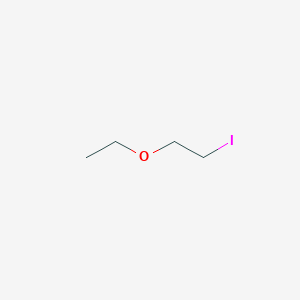

1-Ethoxy-2-iodoethane

描述

Structure

3D Structure

属性

分子式 |

C4H9IO |

|---|---|

分子量 |

200.02 g/mol |

IUPAC 名称 |

1-ethoxy-2-iodoethane |

InChI |

InChI=1S/C4H9IO/c1-2-6-4-3-5/h2-4H2,1H3 |

InChI 键 |

YZWJRUFHOBINIK-UHFFFAOYSA-N |

规范 SMILES |

CCOCCI |

Pictograms |

Corrosive; Acute Toxic; Irritant |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Ethoxy 2 Iodoethane

Nucleophilic Reactions of 1-Ethoxy-2-iodoethane

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound. The polarized carbon-iodine bond renders the carbon atom attached to the iodine electrophilic and thus susceptible to attack by electron-rich species, known as nucleophiles.

The primary mechanism for nucleophilic substitution in this compound is the SN2 (Substitution Nucleophilic Bimolecular) pathway. This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs. libretexts.org The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the attacking nucleophile. youtube.comyoutube.com

The rate law for the SN2 reaction is expressed as: Rate = k[C₂H₅OCH₂CH₂I][Nu⁻] where 'k' is the rate constant, [C₂H₅OCH₂CH₂I] is the concentration of this compound, and [Nu⁻] is the concentration of the nucleophile. youtube.com

A critical factor governing the feasibility and rate of SN2 reactions is steric hindrance around the reaction center. chemistrysteps.com The reaction requires the nucleophile to approach the carbon atom from the side opposite to the leaving group (a "backside attack"). Bulky substituents on or near the electrophilic carbon can physically obstruct this approach, slowing down or preventing the reaction. libretexts.orgyoutube.com

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions. The carbon atom bearing the iodine is only attached to one other carbon group, minimizing steric congestion. libretexts.orgcureffi.org The presence of the ethoxy group on the adjacent (beta) carbon has a minimal steric effect compared to the significant hindrance observed in secondary and tertiary systems. libretexts.org This low level of steric hindrance allows for a relatively unhindered backside attack by a wide range of nucleophiles. youtube.com

| Substrate Type | Example | Relative Rate | Reason |

|---|---|---|---|

| Methyl | CH₃-I | ~30 | Least sterically hindered. |

| Primary (1°) | CH₃CH₂-I | 1 | Minimal steric hindrance. |

| Secondary (2°) | (CH₃)₂CH-I | ~0.02 | Increased steric hindrance slows the reaction. |

| Tertiary (3°) | (CH₃)₃C-I | ~0 | Severe steric hindrance prevents backside attack. |

The central event in the SN2 reaction of this compound is the cleavage of the carbon-iodine (C-I) bond. This bond is relatively weak and highly polarized due to the difference in electronegativity between carbon and iodine, making the carbon atom electron-deficient.

The high reactivity of iodoalkanes in substitution reactions is primarily due to two factors:

Bond Polarity : The C-I bond is polarized (Cᵟ⁺—Iᵟ⁻), creating an electrophilic carbon center that attracts nucleophiles.

Excellent Leaving Group : The iodide ion (I⁻) is an exceptionally good leaving group. Its stability is due to its large size, which disperses the negative charge, and the fact that it is the conjugate base of a strong acid (hydroiodic acid, HI). thieme-connect.de

In the concerted SN2 mechanism, the nucleophile forms a new bond to the electrophilic carbon, and as this bond forms, the C-I bond simultaneously breaks. The energy of the system passes through a high-energy transition state where both the incoming nucleophile and the departing iodide are partially bonded to the carbon atom. libretexts.org

While this compound itself does not undergo direct intramolecular cyclization, it serves as a critical building block for synthesizing precursor molecules that do. Its structure is ideal for introducing a 2-ethoxyethyl group onto a nucleophile. If this nucleophile is part of a molecule containing a second nucleophilic site, an intramolecular cyclization can be readily achieved.

A prominent example is the synthesis of morpholine (B109124) derivatives. e3s-conferences.org Morpholine is a six-membered heterocycle containing both oxygen and nitrogen atoms. researchgate.net The synthesis can be achieved by reacting a suitable amino alcohol with an agent that provides a two-carbon bridge. By using derivatives of this compound or related compounds, the necessary framework for cyclization can be constructed. For instance, reacting a molecule like 2-aminoethanol with a reagent that introduces the iodoethyl moiety sets the stage for an intramolecular SN2 reaction. The internal amine or alkoxide nucleophile attacks the carbon bearing the iodine, displacing it and forming the stable six-membered morpholine ring. nih.govchemrxiv.org

Radical Reactions and Electron Transfer Processes

Beyond its ionic reactions, this compound can also participate in transformations involving radical intermediates and electron transfer, typically under photochemical or electrochemical conditions.

In the presence of ultraviolet (UV) light or high temperatures, alkanes and their derivatives can undergo free-radical substitution. vedantu.comlibretexts.org This type of reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.comucsb.edu

Initiation : The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by UV light, generating two highly reactive halogen radicals. ucr.edusavemyexams.com

Cl₂ + UV light → 2 Cl•

Propagation : A halogen radical abstracts a hydrogen atom from this compound, forming a carbon-centered radical and a molecule of hydrogen halide. This alkyl radical then reacts with another halogen molecule to form a halogenated product and regenerate a halogen radical, which continues the chain reaction. vedantu.com

CH₃CH₂OCH₂CH₂I + Cl• → CH₃CH₂OC•HCH₂I + HCl

CH₃CH₂OC•HCH₂I + Cl₂ → CH₃CH₂OCH(Cl)CH₂I + Cl•

Termination : The chain reaction concludes when two radical species combine to form a stable, non-radical product. youtube.com

Cl• + Cl• → Cl₂

CH₃CH₂OC•HCH₂I + Cl• → CH₃CH₂OCH(Cl)CH₂I

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of initial radicals from a non-radical species, typically requiring energy (UV light). | Br₂ → 2 Br• |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. The chain is sustained. | R-H + Br• → R• + HBr |

| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. | R• + R• → R-R |

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred in a single, concerted step. acs.orgwikipedia.org Such reactions avoid high-energy intermediates that would be formed in stepwise transfers of the electron and proton. princeton.edu While direct studies of PCET involving this compound are not common, its structure allows for participation in such mechanisms under specific conditions, particularly in electrochemical systems. rsc.org

PCET mechanisms are relevant for the activation of C-H, N-H, and O-H bonds. acs.orgchemrxiv.org For this compound, a plausible PCET scenario could involve its oxidation to a radical cation. The subsequent transfer of a proton from one of the carbon atoms to a suitable base, coupled with the electron transfer, would constitute a PCET event. For instance, in an electrochemical reaction, an intermediate radical could be reduced via an electron transfer step, with the resulting anion being quenched by a proton from the surrounding medium. rsc.org This type of pathway, combining distinct electron and proton transfer events, is crucial in many modern synthetic organic methodologies. acs.org

Electrophilic Reactivity and Functional Group Interconversions

The reactivity of this compound is characterized by reactions at both the ether oxygen and the iodide-bearing carbon. These sites allow for a range of functional group interconversions, making it a potentially versatile intermediate in organic synthesis.

The ether oxygen in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by strong electrophiles. While ethers are generally considered to be relatively unreactive, they can undergo cleavage under harsh conditions, typically involving strong acids.

Protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), would form an oxonium ion. This activation facilitates the cleavage of a carbon-oxygen bond via a nucleophilic attack by the conjugate base of the acid. In the case of this compound, this could theoretically lead to the formation of ethanol (B145695) and a dihalogenated ethane.

Furthermore, the ether oxygen can act as a neighboring group, participating in intramolecular reactions. This "neighboring group participation" can significantly influence the rate and stereochemistry of nucleophilic substitution reactions at the C1 carbon. The oxygen atom can attack the adjacent carbon bearing the iodide, forming a cyclic oxonium ion intermediate. This intramolecular process can be faster than direct intermolecular attack by an external nucleophile. The subsequent attack by a nucleophile on this cyclic intermediate can lead to a variety of products, often with retention of stereochemistry.

The carbon-iodine bond in this compound is the most reactive site for many transformations. The iodide ion is an excellent leaving group, making the molecule susceptible to both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: this compound can undergo S\N2 reactions where a nucleophile displaces the iodide ion. Due to the primary nature of the carbon bearing the iodine, the S\N2 mechanism is generally favored over S\N1. A wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be employed to introduce new functional groups. The presence of the ether oxygen on the adjacent carbon can influence the reaction rate through neighboring group participation, as discussed previously.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form ethyl vinyl ether. The base abstracts a proton from the carbon adjacent to the iodide-bearing carbon, leading to the concerted formation of a double bond and the expulsion of the iodide ion. The regioselectivity of this elimination is predetermined as there is only one beta-hydrogen available for abstraction.

Reactions with Silver Salts: The reaction of alkyl iodides with silver salts, such as silver nitrate, is a classic method to promote nucleophilic substitution or elimination. The silver ion coordinates with the iodide, facilitating the cleavage of the carbon-iodine bond and the formation of a carbocation or a species with significant carbocationic character. In the case of this compound, this could lead to the formation of 1-ethoxy-2-nitrooxyethane or ethyl vinyl ether, depending on the reaction conditions and the role of the solvent.

Rearrangement Reactions and Fragmentation Pathways

While specific rearrangement reactions for this compound are not extensively documented, the potential for rearrangements exists, particularly involving the participation of the ether oxygen.

Rearrangement Reactions: As mentioned in the context of neighboring group participation, the formation of a cyclic oxonium ion intermediate can be considered a form of rearrangement. This intermediate can then be opened by a nucleophile at either of the two carbons that were part of the three-membered ring, potentially leading to a rearranged product if the nucleophile attacks the carbon that was originally part of the ethoxy group.

Fragmentation Pathways: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion peak may be observed, but fragmentation is likely to be extensive. Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This would result in the formation of a stable oxonium ion.

Loss of the Iodine Atom: Homolytic or heterolytic cleavage of the C-I bond would lead to the formation of an ethyl ethoxy radical or cation and an iodine radical or anion.

Loss of an Ethoxy Group: Cleavage of the C-O bond could result in the loss of an ethoxy radical.

McLafferty-type Rearrangements: While less common for simple ethers, the possibility of hydrogen rearrangement followed by fragmentation cannot be entirely ruled out under certain conditions.

A plausible fragmentation pattern is detailed in the table below:

| m/z | Possible Fragment Ion | Plausible Fragmentation Pathway |

| 200 | [CH₃CH₂OCH₂CH₂I]⁺ | Molecular Ion |

| 171 | [CH₂OCH₂CH₂I]⁺ | Loss of CH₃ radical |

| 127 | [I]⁺ | Iodine cation |

| 73 | [CH₃CH₂OCH₂]⁺ | Alpha-cleavage with loss of CH₂I radical |

| 45 | [CH₃CH₂O]⁺ | Loss of CH₂CH₂I radical |

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the available literature. However, the mechanisms of its reactions can be inferred from studies on analogous iodoalkanes and ethers.

Kinetic Studies: Kinetic studies of nucleophilic substitution reactions involving this compound would be expected to show second-order kinetics, characteristic of an S\N2 mechanism. The rate would be dependent on the concentrations of both the substrate and the nucleophile. Deviation from simple second-order kinetics could indicate the involvement of neighboring group participation, where the formation of the cyclic oxonium ion intermediate becomes rate-limiting.

Thermodynamic Studies: The thermodynamics of reactions involving this compound would be governed by the bond energies of the bonds being broken and formed. The C-I bond is relatively weak, making its cleavage enthalpically favorable in many reactions. The formation of more stable products, such as those with stronger bonds or increased resonance stabilization, would provide the thermodynamic driving force for the reactions. Computational studies could provide valuable insights into the reaction enthalpies and activation energies for the various possible reaction pathways.

Applications of 1 Ethoxy 2 Iodoethane in Complex Molecule Synthesis

Role as a Key Building Block in Organic Synthesis

The primary role of 1-ethoxy-2-iodoethane in organic synthesis is that of an alkylating agent. nih.govwikipedia.orgoncohemakey.com The carbon atom bonded to the iodine is electrophilic and readily undergoes nucleophilic substitution, typically via an S_N2 mechanism, when treated with a suitable nucleophile. lumenlearning.comyoutube.comacs.org This reaction allows for the covalent attachment of a 2-ethoxyethyl fragment (-CH₂CH₂OCH₂CH₃) to a wide range of substrates.

The reactivity of iodoalkanes like this compound is greater than that of their chloro- or bromo- counterparts, allowing reactions to proceed under milder conditions. lumenlearning.com Nucleophiles that can be effectively alkylated by this reagent include:

Oxygen nucleophiles: Alcohols and phenols can be converted to their corresponding ethers.

Nitrogen nucleophiles: Amines can be alkylated to form more substituted amines.

Sulfur nucleophiles: Thiols are readily converted to thioethers.

Carbon nucleophiles: Enolates, organometallic reagents, and carbanions can be alkylated to form new carbon-carbon bonds.

This versatility makes this compound a useful building block for introducing a flexible, polar ether chain into a target molecule, which can influence properties such as solubility and binding affinity.

Table 1: General Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu:⁻) | Reactant Type | Product Structure | Product Class |

|---|---|---|---|

| RO⁻ | Alkoxide/Phenoxide | RO-CH₂CH₂OCH₂CH₃ | Ether |

| R₂N⁻ / R₂NH | Amide/Amine | R₂N-CH₂CH₂OCH₂CH₃ | Amine |

| RS⁻ | Thiolate | RS-CH₂CH₂OCH₂CH₃ | Thioether |

| R₃C⁻ | Carbanion (e.g., enolate) | R₃C-CH₂CH₂OCH₂CH₃ | Alkylated Carbon Compound |

Synthesis of Oxygen-Containing Heterocycles

While direct literature examples detailing the use of this compound for heterocycle synthesis are not prominent, its bifunctional nature presents a clear strategic potential for constructing such scaffolds. organic-chemistry.orgresearchgate.net Oxygen-containing heterocycles are significant structural motifs in many natural products and pharmaceuticals. vdoc.pub

A general strategy would involve an intramolecular cyclization reaction. This could be achieved by reacting this compound with a nucleophile that contains a second nucleophilic group, typically a hydroxyl group. For instance, reaction with an amino alcohol could proceed via initial N-alkylation, followed by a subsequent intramolecular Williamson ether synthesis where the appended hydroxyl group displaces a suitable leaving group to close the ring, potentially forming a substituted morpholine (B109124).

Alternatively, this compound could be used to alkylate a substrate, introducing the 2-ethoxyethyl side chain. This chain could then be chemically modified (e.g., demethylation or oxidation of the terminal ethyl group) to unmask a reactive functional group that participates in a subsequent cyclization step to form a heterocycle.

Precursor for Advanced Functional Materials

The development of advanced materials often relies on the synthesis of specialized molecular precursors. springerprofessional.de this compound possesses characteristics that make it a potential candidate for creating functional polymers and materials. The carbon-iodine bond can be a site for initiating certain types of polymerization or for grafting onto existing polymer backbones.

For example, its reactivity as an alkylating agent could be used to functionalize monomers prior to polymerization, thereby introducing flexible ethoxyethyl side chains into the final material. These side chains could modify the physical properties of the polymer, such as increasing its solubility in certain solvents, lowering its glass transition temperature, or providing sites for further chemical modification. While specific polymers derived directly from this compound are not widely documented, the synthesis of other functional polymers from ethoxy-containing precursors, such as poly(p-hydroxystyrene) from para-(1-ethoxy ethoxy)styrene, highlights the utility of such moieties in materials science. researchgate.net

Application in Asymmetric Synthesis of Chiral Targets (e.g., via related trifluoroiodoethanes)

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. york.ac.uk This is often achieved by using chiral auxiliaries, reagents, or catalysts. This compound can be employed as an electrophile in diastereoselective alkylation reactions. For example, the enolate of a ketone or ester bearing a covalently attached chiral auxiliary can react with this compound. harvard.edu The steric and electronic properties of the chiral auxiliary direct the approach of the electrophile, leading to the preferential formation of one diastereomer over the other. Subsequent removal of the auxiliary yields an enantioenriched product containing the 2-ethoxyethyl group.

The utility of related iodoethane (B44018) derivatives is demonstrated in the chemistry of 1,1,1-trifluoro-2-iodoethane. This compound has been used in visible-light-mediated radical cascade reactions with N-tethered 1,6-enynes to produce trifluoroethylated γ-lactams, which are important heterocyclic structures. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the C-I bond and the stability of radical intermediates in this transformation. In contrast, the electron-donating character of the ethoxy group in this compound would favor different reaction pathways, primarily ionic S_N2-type displacements rather than radical cascades, showcasing how functional group changes on a simple iodoethane scaffold can lead to diverse applications in complex synthesis.

Integration into Total Synthesis Strategies

Total synthesis is the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. nih.govfrontiersin.orgresearchgate.net The integration of building blocks like this compound into a total synthesis campaign would typically occur when the retrosynthetic analysis of a target molecule identifies a 2-ethoxyethyl moiety.

For example, if a natural product contains a side chain of the structure R-CH₂CH₂OCH₂CH₃, a logical disconnection in the retrosynthetic plan would be the carbon-carbon bond between 'R' and the side chain. This identifies 'R' as a nucleophile (or its synthetic equivalent) and iodoethane as the corresponding electrophile (I-CH₂CH₂OCH₂CH₃). This strategy allows for the late-stage introduction of this fragment, which can be advantageous in a convergent synthesis where complex fragments are prepared separately before being joined together. While specific total syntheses prominently featuring this compound are not extensively reported, the fundamental reliability of its alkylating capability makes it a viable tool for synthetic chemists tackling complex targets. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Ethoxy 2 Iodoethane

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 1-Ethoxy-2-iodoethane, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (CH₃CH₂OCH₂CH₂I) is predicted to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and iodine atoms. Protons closer to these atoms are deshielded and resonate at a higher frequency (further downfield).

-OCH₂CH₂I: The protons on the carbon adjacent to the iodine atom are expected to appear as a triplet around 3.2-3.4 ppm.

-OCH₂CH₂I: The protons on the carbon adjacent to the ether oxygen are also shifted downfield, expected to appear as a triplet around 3.6-3.8 ppm.

CH₃CH₂O-: The methylene (B1212753) protons of the ethyl group are expected to resonate as a quartet around 3.5-3.7 ppm.

CH₃CH₂O-: The methyl protons of the ethyl group, being the most shielded, are expected to appear as a triplet around 1.2-1.4 ppm.

The splitting patterns are governed by the n+1 rule, where 'n' is the number of adjacent protons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| I-CH₂ -CH₂-O- | 3.2 - 3.4 | Triplet (t) | 6.5 - 7.0 |

| I-CH₂-CH₂ -O- | 3.6 - 3.8 | Triplet (t) | 6.5 - 7.0 |

| O-CH₂ -CH₃ | 3.5 - 3.7 | Quartet (q) | 7.0 - 7.5 |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 7.0 - 7.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected, one for each unique carbon atom. The chemical shifts are heavily influenced by the attached electronegative atoms.

-OCH₂CH₂I: The carbon atom directly bonded to iodine is significantly affected by the heavy atom effect and deshielding, with a predicted chemical shift in the range of 5-10 ppm. For comparison, the C-I carbon in iodoethane (B44018) appears at approximately -1.1 ppm. docbrown.info

-OCH₂CH₂I: The carbon atom bonded to the ether oxygen is deshielded and is expected to appear around 70-75 ppm.

CH₃CH₂O-: The methylene carbon of the ethyl group is also deshielded by the oxygen and is predicted to resonate around 65-70 ppm.

CH₃CH₂O-: The methyl carbon of the ethyl group is the most shielded and should appear furthest upfield, around 14-16 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| I-C H₂- | 5 - 10 |

| -O-C H₂-CH₂-I | 70 - 75 |

| -O-C H₂-CH₃ | 65 - 70 |

| C H₃-CH₂-O- | 14 - 16 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key functional groups are the C-O-C ether linkage and the C-I alkyl iodide bond.

The expected characteristic absorption bands are:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹. docbrown.info

C-O-C Stretching: A strong, characteristic C-O-C asymmetric stretching band for the ether group is expected to appear in the 1070-1150 cm⁻¹ region.

C-I Stretching: The C-I bond stretching vibration is found in the far-infrared region, typically between 500-600 cm⁻¹, which confirms the presence of the iodo- group. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C-O (ether) | Stretching | 1070 - 1150 | Strong |

| C-I (alkyl iodide) | Stretching | 500 - 600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LCMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. For this compound (C₄H₉IO), the molecular weight is 200.02 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass (199.96981 Da), allowing for the unambiguous determination of the molecular formula. nih.gov

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern is predictable based on the structure, which contains both an ether and an alkyl iodide moiety. Common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. youtube.com This could result in the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation at m/z = 171 or the loss of an iodoethyl radical (•CH₂CH₂I) to form a cation at m/z = 59 ([CH₃CH₂O=CH₂]⁺).

C-I Bond Cleavage: The carbon-iodine bond is weak and can cleave to lose an iodine radical (•I), resulting in a fragment at m/z = 73 ([CH₃CH₂OCH₂CH₂]⁺). Alternatively, the charge may be retained by the iodine, giving a peak at m/z = 127 ([I]⁺). docbrown.info

Other Fragmentations: Loss of an ethoxy radical (•OCH₂CH₃) could lead to a fragment at m/z = 155 ([CH₂CH₂I]⁺).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 200 | [C₄H₉IO]⁺ | Molecular Ion (M⁺) |

| 171 | [C₂H₄IO]⁺ | M⁺ - •CH₂CH₃ (Alpha-cleavage) |

| 155 | [C₂H₄I]⁺ | M⁺ - •OCH₂CH₃ |

| 127 | [I]⁺ | C-I Bond Cleavage |

| 73 | [C₄H₉O]⁺ | M⁺ - •I (C-I Bond Cleavage) |

| 59 | [C₃H₇O]⁺ | M⁺ - •CH₂CH₂I (Alpha-cleavage) |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, LCMS)

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and solvents, thereby assessing its purity. They are also vital for monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Given its expected volatility, GC is an ideal technique for the analysis of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would likely be used. A flame ionization detector (FID) can be employed for quantification due to its excellent response to hydrocarbons. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the compound by matching its retention time and mass spectrum with a reference standard.

Liquid Chromatography-Mass Spectrometry (LCMS): While GC is often preferred for volatile compounds, LCMS can also be utilized, particularly for monitoring reactions in solution without requiring derivatization. Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water would be a suitable starting point. An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source could be used to generate ions for MS detection, providing molecular weight confirmation and purity analysis.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, this technique is not applicable for its direct analysis in its native state.

However, should a solid, crystalline derivative of this compound be synthesized (e.g., through co-crystallization or by forming a complex with a metal), X-ray crystallography would be an invaluable tool. It would provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering unparalleled insight into its solid-state structure.

Computational and Theoretical Investigations of 1 Ethoxy 2 Iodoethane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-ethoxy-2-iodoethane. These studies reveal the distribution of electrons and the nature of the chemical bonds, which in turn dictate the molecule's reactivity.

The electronic structure of this compound is characterized by the presence of two highly electronegative atoms, oxygen and iodine, which significantly influence the electron density distribution across the molecule. The carbon-iodine (C-I) bond is particularly notable. Iodine's large size and relatively low electronegativity compared to other halogens result in a long and highly polarizable C-I bond. This polarizability creates a region of positive electrostatic potential on the iodine atom opposite the C-I bond, known as a sigma-hole (σ-hole). richmond.edu The presence of a significant σ-hole is a key factor in the ability of iodoalkanes to act as halogen bond donors. richmond.edu

Topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize the bonding. skoltech.ru For the C-I bond, such analysis would likely reveal a bond critical point (BCP) with a relatively low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ), characteristic of a closed-shell interaction with some covalent character. skoltech.ru In contrast, the carbon-oxygen (C-O) and carbon-carbon (C-C) bonds would exhibit features of shared-shell (covalent) interactions, with higher electron density and negative Laplacians at their BCPs.

Computational methods can also quantify atomic charges, providing a simplified but useful picture of the electronic landscape. The table below presents hypothetical data from a Natural Bond Orbital (NBO) analysis, a common method for calculating atomic charges.

Table 1: Hypothetical Calculated Atomic Charges and Bond Properties for this compound This table is illustrative and contains expected values based on general chemical principles, not specific published data for this molecule.

| Atom/Bond | Parameter | Calculated Value | Interpretation |

|---|---|---|---|

| I | NBO Charge | -0.15 e | Iodine is a weak electron-withdrawing group. |

| O | NBO Charge | -0.60 e | Oxygen is strongly electron-withdrawing. |

| C (bonded to I) | NBO Charge | +0.10 e | Carbon is electron-deficient due to bonding with iodine. |

| C (bonded to O) | NBO Charge | +0.35 e | Carbon is more electron-deficient due to bonding with oxygen. |

| C-I Bond | Bond Length | ~2.14 Å | A relatively long and weak covalent bond. |

| C-O Bond | Bond Length | ~1.43 Å | A typical single covalent bond length. |

Studies on similar iodo-compounds have shown that the interaction between the iodine atom's lone pair electrons and the σ-hole can lead to non-covalent interactions known as halogen bonding. richmond.eduresearchgate.net In the context of this compound, this could influence intermolecular interactions in condensed phases or its binding within a larger molecular complex.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a detailed narrative of the reaction mechanism.

The elucidation of reaction mechanisms hinges on the characterization of transition states (TS), which represent the maximum energy point along a reaction coordinate. smu.edu Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to optimize the geometries of these transient species and calculate their energies. rsc.orgresearchgate.net

For this compound, common reactions would include nucleophilic substitution (SN2) and elimination (E2) pathways. In a hypothetical SN2 reaction with a nucleophile (Nu⁻), computational analysis would involve:

Locating the Reactant Complex: An initial complex formed between the nucleophile and this compound.

Finding the Transition State: A structure where the Nu-C bond is partially formed and the C-I bond is partially broken. mdpi.com Frequency calculations are crucial to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Identifying the Product Complex: A complex where the new bond is formed and the iodide leaving group is associated with the product.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate. rsc.org High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used for single-point energy calculations on the optimized geometries to obtain more accurate energy profiles. rsc.org

Table 2: Hypothetical Energy Profile for a SN2 Reaction of this compound This table presents illustrative energy values for a reaction with a generic nucleophile, calculated using a common DFT functional like B3LYP.

| Species | Method | Relative Energy (kcal/mol) | Key Geometric Feature |

|---|---|---|---|

| Reactants (Nu⁻ + C₂H₅OCH₂CH₂I) | B3LYP/6-311+G(d,p) | 0.0 | Separated species |

| Reactant Complex | B3LYP/6-311+G(d,p) | -5.2 | Nu⁻ weakly interacting with the electrophilic carbon |

| Transition State ([Nu···CH₂(CH₂OEt)···I]⁻) | B3LYP/6-311+G(d,p) | +18.5 | Trigonal bipyramidal carbon center |

| Product Complex | B3LYP/6-311+G(d,p) | -22.1 | Product molecule associated with the I⁻ leaving group |

Reactions are rarely performed in the gas phase; the surrounding solvent can dramatically alter reaction rates and even change the mechanism. chemrxiv.org Computational chemistry models solvent effects using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) calculate the electrostatic interaction between the solute and this continuum. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. rsc.org This method, often combined with molecular dynamics or Monte Carlo simulations, can capture specific solute-solvent interactions like hydrogen bonding. nih.govresearchgate.net A hybrid approach can combine a few explicit solvent molecules in the first solvation shell with an implicit model for the bulk solvent. rsc.org

For reactions of this compound, a polar solvent would be expected to stabilize charged species like the nucleophile, the leaving group (I⁻), and polar transition states. mdpi.com This stabilization would lower the activation energy of an SN2 reaction compared to the gas phase. chemrxiv.org For instance, hydrogen bonding from a protic solvent could stabilize the departing iodide ion in the transition state, accelerating the reaction. nih.gov Conversely, a nonpolar solvent would have a smaller effect on the energy profile. Computational studies allow for a systematic investigation of these effects by calculating the reaction profile in different simulated solvent environments. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations focus on stationary points on the potential energy surface, molecules are dynamic entities that constantly explore different shapes or conformations. cresset-group.com Molecular Dynamics (MD) simulations model this motion by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's behavior over time. youtube.com

For this compound, conformational flexibility exists primarily around the C-C and C-O single bonds. MD simulations can be used to:

Identify Stable Conformers: By simulating the molecule's movement, one can identify the low-energy conformations that are most populated at a given temperature. cresset-group.com For the C-C bond, these would likely be the anti (dihedral angle ~180°) and gauche (dihedral angle ~60°) conformers.

Determine Conformational Free Energy Landscapes: By running long simulations or using enhanced sampling techniques like replica-exchange molecular dynamics, it is possible to map the free energy as a function of key dihedral angles. biorxiv.org This reveals the relative stability of different conformers and the energy barriers for interconversion between them.

Analyze Solvent Effects on Conformation: Performing MD simulations with explicit solvent molecules shows how intermolecular interactions influence the conformational equilibrium. researchgate.net For example, a polar solvent might preferentially stabilize a more polar conformer.

The results of such simulations provide a statistical description of the molecule's structural ensemble, which is often more representative of its behavior in solution than a single, static structure. cresset-group.com

Table 3: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from an MD simulation or quantum chemical calculation in a simulated solvent.

| Conformer (Dihedral O-C-C-I) | Method | Relative Free Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Anti (~180°) | MD with OPLS-AA Force Field | 0.0 | ~65% |

| Gauche (~60°) | MD with OPLS-AA Force Field | 0.5 | ~35% |

Chemoinformatics and Machine Learning Applications in Reaction Prediction and Synthesis Planning

For a target molecule like this compound, these technologies can be applied in several ways:

Reaction Prediction: ML models, often based on neural networks, can predict the likely products of a reaction given the reactants and conditions. nih.gov For this compound, such a model could predict the outcome of its reaction with various nucleophiles or bases, potentially identifying side products or unexpected rearrangements that might not be immediately obvious. ai-dd.eu

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools use AI algorithms to work backward from a target molecule to identify potential starting materials. chimia.chmit.edu For this compound, a retrosynthesis tool might propose several synthetic routes, for example, by suggesting a Williamson ether synthesis from 2-iodoethanol (B1213209) and an ethylating agent, or the ring-opening of ethylene (B1197577) oxide by iodide followed by etherification.

Yield and Condition Optimization: Machine learning algorithms can be trained to predict reaction yields and suggest optimal conditions (e.g., solvent, temperature, catalyst) by learning from patterns in large reaction databases. researchgate.net This can significantly reduce the amount of trial-and-error experimentation needed in the lab.

These computational tools augment the intuition of chemists, enabling more efficient exploration of chemical space and accelerating the discovery and development of new molecules and materials. chemrxiv.orgnih.gov

Future Research Directions and Emerging Methodologies for 1 Ethoxy 2 Iodoethane

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 1-ethoxy-2-iodoethane will likely focus on developing synthesis routes that are both environmentally benign and economically viable.

Key areas of development include:

Atom-Economical Reactions: Moving beyond traditional methods that may involve stoichiometric reagents and generate significant salt waste. Research into direct catalytic additions to ethyl vinyl ether, for example, could offer a more atom-economical pathway.

Renewable Feedstocks: Investigating the use of bio-derived ethanol (B145695) as the source for the ethoxy group, thereby reducing the carbon footprint of the synthesis.

Alternative Solvents: Exploring the use of ionic liquids or supercritical fluids as reaction media to replace volatile organic compounds (VOCs). Ionic liquids, being non-volatile and having tunable properties, can enhance reaction rates and simplify product separation. electrochem.orgorganic-chemistry.org

Biocatalysis: The use of enzymes, such as haloalkane dehalogenases or engineered halohydrin dehalogenases, presents a promising avenue for highly selective and environmentally friendly synthesis. nih.govresearchgate.netacsgcipr.org Biocatalytic methods operate under mild conditions (neutral pH, room temperature) and can offer high enantioselectivity, which is a significant advantage over traditional chemical methods. nih.gov

| Parameter | Traditional Synthesis (e.g., from 2-ethoxyethanol) | Potential Green Synthesis Route |

| Starting Materials | Petroleum-derived 2-ethoxyethanol, P/I2 or HI | Bio-ethanol, ethylene (B1197577), catalytic iodide source |

| Solvents | Dichloromethane, Toluene | Ionic Liquids, Water (biphasic), Supercritical CO2 |

| Catalyst/Reagent | Stoichiometric strong acids or halogenating agents | Recyclable heterogeneous catalysts, Biocatalysts (enzymes) |

| Byproducts | Significant inorganic salt waste, acidic waste | Minimal waste, recyclable catalyst, biodegradable components |

| Energy Input | Often requires heating/reflux | Potentially lower energy, ambient temperature reactions |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of efficient chemical synthesis. The development of novel catalysts for the production of this compound can lead to higher yields, improved selectivity, and milder reaction conditions.

Future explorations are expected in:

Nanocatalysis: The use of supported metal nanoparticles (e.g., gold, palladium, iridium) as heterogeneous catalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of separation and recycling. frontiersin.orgresearchgate.netacs.org Research could focus on designing nanocatalysts that facilitate the direct iodination of ethoxylated precursors with high efficiency. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating reactive intermediates under exceptionally mild conditions. This methodology could be applied to develop new pathways for the iodo-functionalization of ethane derivatives, potentially avoiding harsh reagents.

Phase-Transfer Catalysis (PTC): PTC is a well-established and green technique for facilitating reactions between reagents in immiscible phases. acsgcipr.orgresearchgate.net It can eliminate the need for expensive, anhydrous, and aprotic solvents and often allows the use of cheaper, water-soluble inorganic bases and salts, making it an attractive option for industrial-scale synthesis. princeton.educrdeepjournal.org

Enzyme Engineering: Directed evolution and rational design can be used to create bespoke enzymes with enhanced stability, substrate specificity, and catalytic efficiency for the synthesis of this compound or its chiral analogues. researchgate.net

| Catalytic System | Description | Potential Advantages for this compound Synthesis |

| Supported Nanoparticles | Metal nanoparticles (e.g., Au, Pd) on a solid support (e.g., carbon, silica). researchgate.net | High activity, recyclability, reduced metal leaching, suitable for flow systems. frontiersin.org |

| Biocatalysis (Enzymes) | Use of wild-type or engineered enzymes like dehalogenases. acsgcipr.org | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced waste. nih.govresearchgate.net |

| Photocatalysis | Use of light to initiate reactions via a photosensitizer. | Ambient temperature operation, high temporal control, access to unique reaction pathways. |

| Phase-Transfer Catalysis | A catalyst (e.g., a quaternary ammonium salt) transports a reactant across the interface of immiscible phases. princeton.edu | Use of inexpensive reagents, mild conditions, simplified workup, solvent reduction. acsgcipr.org |

Integration into Flow Chemistry and Automation Platforms

Flow chemistry, which involves performing reactions in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.gov Its integration with automation can accelerate process development and enable safer, more efficient manufacturing.

Key benefits for this compound synthesis include:

Enhanced Safety: The small reactor volumes in flow systems allow for superior management of heat from exothermic reactions, minimizing the risk of thermal runaways. ineosopen.orgresearchgate.net

Precise Control: Flow reactors provide exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. elveflow.com

Rapid Optimization: Automated flow platforms can perform numerous experiments with varying parameters in a short period, dramatically accelerating the optimization of reaction conditions. researchgate.net

Scalability: Scaling up production in flow chemistry is often achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. beilstein-journals.org

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Reaction Control | Difficult to precisely control mixing and temperature profiles. | Precise control over residence time, temperature, and stoichiometry. |

| Safety | Handling large quantities of reagents poses a higher risk. | Small hold-up volume significantly improves safety. ineosopen.org |

| Optimization | Slow, sequential, and material-intensive. | Rapid, automated screening of conditions is possible. elveflow.comresearchgate.net |

| Scalability | Often requires complete re-optimization of the process. | More direct and predictable scalability. beilstein-journals.org |

Discovery of New Synthetic Applications and Transformations

As a bifunctional molecule containing both an ether linkage and a reactive carbon-iodine bond, this compound is a versatile building block. Future research will undoubtedly uncover new applications by exploring its reactivity in a broader range of chemical transformations.

Potential areas for discovery include:

Cross-Coupling Reactions: The C–I bond is highly suitable for participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Stille). This would allow the facile introduction of the 2-ethoxyethyl moiety into complex organic molecules, a valuable fragment in medicinal chemistry.

Formation of Organometallic Reagents: Conversion of this compound into the corresponding Grignard or organolithium reagent would open up its use as a nucleophilic building block for addition to carbonyls, imines, and other electrophiles.

Nucleophilic Substitution: While known, its application as an electrophile in Sₙ2 reactions can be expanded to a wider array of complex nucleophiles, including heterocycles and carbanions, to build molecular complexity. crdeepjournal.org

Radical Chemistry: The relatively weak C–I bond can be homolytically cleaved under photolytic or radical-initiating conditions, enabling its participation in radical addition and cyclization reactions.

| Reaction Class | Reagents / Catalyst | Potential Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl-substituted ethoxyethane |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted ethoxyethane |

| Grignard Formation | Magnesium (Mg) metal | 2-Ethoxyethylmagnesium iodide |

| Williamson Ether Synthesis | Alkoxide or Phenoxide (R-O⁻) | 1-Ethoxy-2-(alkoxy)ethane |

| Alkylation of Amines | Primary or Secondary Amine | N-(2-Ethoxyethyl)amine |

Advanced Spectroscopic and In Situ Monitoring Techniques

Understanding reaction mechanisms and kinetics is crucial for process optimization and control. The application of advanced spectroscopic techniques, particularly for in situ and real-time monitoring, is a major frontier in chemical synthesis.

Future research will benefit from:

Operando Spectroscopy: This powerful methodology involves characterizing the catalyst and reacting species under actual working conditions. wikipedia.orghidenanalytical.com Techniques like operando Raman, FTIR, and X-ray Absorption Spectroscopy (XAS) can provide invaluable insights into the active state of a catalyst and the formation of transient intermediates during the synthesis of this compound. hideninc.comyoutube.com

In-line and On-line Monitoring: The integration of spectroscopic probes (e.g., NMR, IR) directly into flow reactors allows for real-time tracking of reactant consumption and product formation. flinders.edu.au This data can be fed into an automated control system to maintain optimal performance, a key component of "smart manufacturing."

High-Resolution Mass Spectrometry (HRMS): Used not only for final product characterization but also for identifying minor byproducts and reactive intermediates, helping to elucidate complex reaction pathways.

Advanced NMR Techniques: While standard ¹H and ¹³C NMR are routine docbrown.infodocbrown.infochemicalbook.com, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can help analyze complex mixtures without separation, while specialized 2D NMR experiments can confirm the structure of novel products derived from new transformations.

| Technique | Application | Information Gained |

| Operando Raman/IR | Monitoring a reaction in a catalytic reactor in real-time. youtube.com | Identification of surface-adsorbed species, catalyst structural changes, reaction intermediates. |

| In-line NMR | A flow cell placed within an NMR spectrometer. | Real-time quantitative data on reactant conversion and product formation. |

| In-line FTIR | An ATR probe inserted into the reaction stream. | Tracking concentrations of functional groups to monitor reaction progress. |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and local coordination environment of a catalyst's metal center. youtube.com | Oxidation state, coordination number, and identity of neighboring atoms in a catalyst under reaction conditions. |

| High-Resolution Mass Spectrometry | Coupled to the reactor output. | Precise mass identification of products, byproducts, and intermediates. |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethoxy-2-iodoethane in a laboratory setting?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, such as the Williamson ether synthesis. For example, reacting 2-iodoethanol with ethyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Characterization should include NMR (¹H, ¹³C) to confirm the ethoxy and iodo groups, and mass spectrometry to verify molecular mass (expected: ~185.992 g/mol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identify the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂O) and the iodoethane moiety (δ 3.0–3.3 ppm for CH₂I).

- Mass Spectrometry : Look for the molecular ion peak at m/z ≈ 186 and fragments corresponding to iodine loss (m/z ≈ 59 for [C₂H₅O]+).

- IR Spectroscopy : Confirm C-O (~1100 cm⁻¹) and C-I (~500 cm⁻¹) stretches. Cross-reference with databases like NIST for validation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility and toxicity.

- Monitor for iodine-related health effects (e.g., thyroid dysfunction) through periodic medical exams, as recommended for halogenated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity.

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate substitution.

- Track progress via TLC (silica gel, hexane:ethyl acetate) and compare with pure standards .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?

- Methodological Answer :

- Data Cross-Validation : Replicate experiments using standardized protocols (e.g., ASTM methods for boiling point determination).

- Literature Review : Prioritize peer-reviewed studies from authoritative sources (e.g., NIST) over non-peer-reviewed platforms.

- Statistical Analysis : Apply error-propagation models to assess variability in measurements (e.g., ±2°C in boiling points) .

Q. What computational approaches are suitable for studying the reactivity and degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (C-I vs. C-O) to predict thermal stability.

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys) to propose alternative synthetic routes or degradation intermediates.

- MD Simulations : Analyze solvent interactions to optimize storage conditions (e.g., inert atmospheres to prevent hydrolysis) .

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–10) at 25°C and monitor iodide release via ion chromatography.

- Photodegradation : Use UV-Vis spectroscopy to track decomposition under simulated sunlight.

- Ecotoxicology : Follow OECD guidelines for acute toxicity testing in Daphnia magna or algae .

Q. What strategies mitigate side reactions (e.g., elimination) during the synthesis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。